Bienvenue dans la boutique en ligne BenchChem!

2-((4-Methoxyphenyl)amino)benzoic acid

AKR1C3 inhibitor castration-resistant prostate cancer NSAID analog selectivity

2-((4-Methoxyphenyl)amino)benzoic acid (CAS 13501-67-2), also known as N-(4-methoxyphenyl)anthranilic acid, belongs to the N-arylanthranilic acid (fenamate) class of non-steroidal anti-inflammatory drug (NSAID) analogs. It is a derivative of anthranilic acid with a para-methoxy substituent on the N-phenyl ring, distinguishing it from clinically used fenamates such as mefenamic acid (2,3-dimethyl), flufenamic acid (3-trifluoromethyl), and meclofenamic acid (2,6-dichloro-3-methyl).

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 13501-67-2
Cat. No. B083698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Methoxyphenyl)amino)benzoic acid
CAS13501-67-2
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C14H13NO3/c1-18-11-8-6-10(7-9-11)15-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17)
InChIKeyAOTGWRVCPVLSPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((4-Methoxyphenyl)amino)benzoic acid (CAS 13501-67-2): Class Positioning and Baseline Characteristics for Procurement


2-((4-Methoxyphenyl)amino)benzoic acid (CAS 13501-67-2), also known as N-(4-methoxyphenyl)anthranilic acid, belongs to the N-arylanthranilic acid (fenamate) class of non-steroidal anti-inflammatory drug (NSAID) analogs [1]. It is a derivative of anthranilic acid with a para-methoxy substituent on the N-phenyl ring, distinguishing it from clinically used fenamates such as mefenamic acid (2,3-dimethyl), flufenamic acid (3-trifluoromethyl), and meclofenamic acid (2,6-dichloro-3-methyl) [2]. The compound has been identified as a multi-target probe with inhibitory activity against human aldo-keto reductase isoforms (AKR1C2, AKR1C3), dihydroorotate dehydrogenase (DHODH), staphylococcal dehydrosqualene desaturase (CrtN), and cysteine cathepsins (L and V) [3][4][5]. Its para-methoxy substitution imparts a distinct steric and electronic profile, directly influencing target engagement and isoform selectivity within the AKR1C family [6].

Why Mefenamic Acid or Generic Fenamates Cannot Substitute for 2-((4-Methoxyphenyl)amino)benzoic acid in Specialized Research


Although 2-((4-methoxyphenyl)amino)benzoic acid shares the N-arylanthranilic acid scaffold with approved NSAIDs, its specific para-methoxy substitution confers a distinct biological fingerprint that prevents simple interchangeability. For instance, mefenamic acid (2,3-dimethyl) exhibits limited selectivity across the AKR1C family and retains significant COX-1/COX-2 activity, which can confound mechanistic studies in cancer biology by activating prostaglandin-dependent pathways [1]. In contrast, the 4-methoxy derivative displays a 4.3-fold gain in potency against AKR1C3 (IC50 90 nM vs. 390 nM for mefenamic acid) and is structurally permissive for engaging viral/bacterial targets like the staphylococcal CrtN enzyme (IC50 300 nM), an anti-virulence mechanism absent in classic fenamates [2][3]. Furthermore, the 4-methoxy analog acts as an uncompetitive inhibitor of cysteine cathepsins, whereas related acridone leads are competitive; substituting the compound with acridones or generic NSAIDs would invalidate kinetic mode-of-action studies [4].

Quantitative Differentiation Guide for 2-((4-Methoxyphenyl)amino)benzoic acid (CAS 13501-67-2)


Superior AKR1C3 Potency Compared to Mefenamic Acid: A 4.3-Fold Advantage

The compound inhibits recombinant human AKR1C3 with an IC50 of 90 nM, representing a 4.3-fold improvement over mefenamic acid (IC50 390 nM) in the same fluorescence-based assay measuring NADP+-dependent oxidation of S-tetralol [1]. This positions the 4-methoxy derivative as a significantly more potent probe for AKR1C3-mediated steroid hormone biosynthesis.

AKR1C3 inhibitor castration-resistant prostate cancer NSAID analog selectivity

AKR1C3/C2 Selectivity Ratio: A Different Profile from Classical Fenamates

The compound exhibits an AKR1C2 IC50 of 700 nM, yielding an AKR1C2/AKR1C3 selectivity ratio of approximately 7.8-fold [1]. In contrast, mefenamic acid displays a ratio of 2.5-fold (AKR1C2 IC50 960 nM / AKR1C3 IC50 390 nM), while 5-methyl-N-phenylanthranilic acid exhibits a ratio of 0.11-fold (AKR1C2 IC50 1,200 nM / AKR1C3 IC50 11,000 nM) [2]. The 4-methoxy compound thus occupies a distinct selectivity niche with improved AKR1C3 preference over AKR1C2 compared to mefenamic acid.

AKR1C isoform selectivity steroid metabolism probe selectivity profiling

Unique Inhibition of Staphylococcal CrtN (Dehydrosqualene Desaturase): An Anti-Virulence Mechanism Absent in Marketed Fenamates

The compound (designated NP16) potently inhibits recombinant S. aureus dehydrosqualene desaturase (CrtN) with an IC50 of 300 nM [1]. This anti-virulence mechanism blocks staphyloxanthin pigment biosynthesis, significantly increasing S. aureus susceptibility to human neutrophil killing and innate immune clearance in a mouse infection model [1]. In contrast, mefenamic acid and flufenamic acid demonstrate no reported CrtN inhibitory activity at comparable concentrations and instead primarily act on mammalian COX enzymes and ion channels [2].

anti-virulence therapy Staphylococcus aureus staphyloxanthin biosynthesis

Uncompetitive vs. Competitive Cathepsin Inhibition Mechanism: Distinguishing Kinetics

N-arylanthranilic acids, including 2-((4-methoxyphenyl)amino)benzoic acid, act as uncompetitive inhibitors of cathepsins L and V, binding exclusively to the enzyme-substrate complex [1]. This contrasts with acridones from the same study, which are reversible competitive inhibitors with low micromolar affinities, and 4-quinolinones, which are noncompetitive inhibitors [1]. The uncompetitive mechanism implies that inhibitory potency increases with substrate concentration—a kinetic signature that cannot be replicated by substituting competitive acridone or noncompetitive quinolinone analogs.

cysteine cathepsin inhibitor enzyme kinetics uncompetitive inhibition

Versatile Synthetic Intermediate for Lipoxygenase Inhibitor Series (Patent Evidence)

U.S. Patent 4,510,139 describes 2-(4-methoxyphenylamino)benzoic acid as the key starting material for synthesizing N-(4-methoxyphenyl)isatoic anhydride, which is subsequently converted into a series of 2-(hydroxyphenylamino)benzamides with lipoxygenase inhibitory activity [1]. The para-methoxy group serves as a protected precursor for the 4-hydroxy substituent essential for lipoxygenase inhibition. Alternative fenamates such as mefenamic acid (lacking a 4-position oxygen substituent) or flufenamic acid cannot serve this synthetic role without extensive scaffold redesign.

synthetic intermediate lipoxygenase inhibitor N-arylanthranilic acid scaffold

Moderate Human DHODH Inhibition: A Distinct Target Engagement Profile

The compound inhibits recombinant human DHODH with an IC50 of 10,000 nM (10 µM) [1]. This is significantly weaker than optimized DHODH inhibitors (e.g., brequinar IC50 ~10 nM), but represents a complementary target engagement profile for multi-target screening. While mefenamic acid also inhibits DHODH, specific comparative IC50 values from identical assay conditions are not available in the curated literature [2]. The compound therefore offers a moderate DHODH inhibitory activity that can be leveraged in phenotypic screening where simultaneous AKR1C3 and DHODH inhibition is desirable.

DHODH inhibitor acute myeloid leukemia pyrimidine biosynthesis

Optimal Research and Procurement Scenarios for 2-((4-Methoxyphenyl)amino)benzoic acid


AKR1C3-Mediated Castration-Resistant Prostate Cancer (CRPC) Probe Development

With an AKR1C3 IC50 of 90 nM, the compound is a suitable starting scaffold for developing selective AKR1C3 inhibitors that block intratumoral testosterone biosynthesis without inhibiting COX-1/COX-2 [1][2]. Procurement is justified for medicinal chemistry programs aiming to optimize the N-phenylanthranilic acid core for AKR1C3 selectivity over AKR1C2 (currently 7.8-fold) and further reduce residual COX activity.

Anti-Virulence Screening Against Methicillin-Resistant Staphylococcus aureus (MRSA)

As NP16, the compound inhibits S. aureus CrtN (IC50 300 nM), blocking staphyloxanthin production and rendering MRSA susceptible to neutrophil-mediated clearance in mouse models [3]. This application is mechanistically unique to this specific fenamate and is not achievable with mefenamic acid or other clinically used NSAIDs. Procurement should be directed toward microbiological screening and combination therapy studies with conventional antibiotics.

Cathepsin L/V Enzyme Kinetics and Uncompetitive Inhibitor Reference Standard

The compound serves as an uncompetitive inhibitor control for cathepsin L and V enzymatic assays, where the inhibition mechanism depends on prior enzyme-substrate complex formation [4]. This is critical for research groups dissecting catalytic mechanisms or developing substrate-dependent inhibitors for osteoporosis and cancer metastasis. Acridone-based competitive inhibitors from the same study cannot replicate this kinetic profile.

Synthetic Intermediate for Dual COX/LOX Inhibitor Libraries

The para-methoxy group enables direct conversion to N-(4-methoxyphenyl)isatoic anhydride and subsequent elaboration into 2-(4-hydroxyphenylamino)benzamide lipoxygenase inhibitors [5]. For parallel synthesis efforts targeting the arachidonic acid cascade, this compound is a more suitable building block than mefenamic or flufenamic acid, which lack the 4-position oxygen handle required for functional group interconversion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((4-Methoxyphenyl)amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.